4-Bromo-2-fluoro-6-hydroxybenzaldehyde chemical properties
4-Bromo-2-fluoro-6-hydroxybenzaldehyde chemical properties
The following technical guide details the chemical properties, synthesis, and applications of 4-Bromo-2-fluoro-6-hydroxybenzaldehyde , a specialized halogenated salicylaldehyde derivative used in medicinal chemistry.
CAS Number: 1427438-90-1
Formula: C
Executive Summary
4-Bromo-2-fluoro-6-hydroxybenzaldehyde is a trisubstituted benzene derivative characterized by a dense functionalization pattern: an electrophilic aldehyde, a nucleophilic phenolic hydroxyl, and two halogen handles (fluorine and bromine).[1][2] This "push-pull" electronic structure makes it a high-value scaffold in Fragment-Based Drug Discovery (FBDD) .
The compound serves as a critical intermediate for synthesizing fused heterocycles (e.g., chromones, benzofurans) and Schiff base ligands. Its specific substitution pattern—where the bromine atom at the C4 position allows for regioselective cross-coupling (Suzuki-Miyaura, Sonogashira) without interfering with the aldehyde-phenol condensation chemistry—distinguishes it from simpler salicylaldehydes.
Physicochemical Profile
The molecule exhibits properties typical of halogenated salicylaldehydes, with internal hydrogen bonding significantly influencing its solubility and stability.
| Property | Value / Description |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 95–98 °C (Predicted based on analogs) |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Sparingly soluble in water |
| pKa (Phenol) | ~6.5–7.0 (Acidified by electron-withdrawing F and CHO groups) |
| LogP | ~2.4 (Moderate lipophilicity) |
| H-Bond Donor | 1 (Phenolic OH) |
| H-Bond Acceptor | 3 (Aldehyde O, Phenol O, Fluorine) |
Structural Analysis
The intramolecular hydrogen bond between the phenolic hydroxyl (C6-OH) and the carbonyl oxygen (C1-CHO) locks the molecule into a planar conformation. This reduces the reactivity of the carbonyl carbon toward weak nucleophiles but activates the phenol for deprotonation.
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Fluorine Effect (C2): Induces a strong inductive withdrawal (-I), increasing the acidity of the phenol and the electrophilicity of the aldehyde.
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Bromine Effect (C4): Provides a distinct steric and electronic handle, enabling late-stage functionalization via palladium-catalyzed coupling.
Synthetic Routes & Manufacturing[3]
The synthesis of 4-Bromo-2-fluoro-6-hydroxybenzaldehyde typically requires regioselective formylation. Direct electrophilic aromatic substitution on 3-bromo-5-fluorophenol is the most common industrial route.
Primary Route: Duff Reaction or Reimer-Tiemann
This method utilizes the directing power of the phenol group to install the formyl group at the ortho position.
Reaction Scheme:
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Starting Material: 3-Bromo-5-fluorophenol.
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Reagents: Hexamethylenetetramine (HMTA), Trifluoroacetic acid (TFA) or NaOH/CHCl
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Mechanism: Ortho-formylation driven by the phenoxide intermediate.
Caption: Synthetic pathway via Duff reaction showing conversion of phenol precursor to target aldehyde.
Reactivity & Experimental Protocols
Core Reactivity Logic
The molecule possesses three distinct reactive zones ("Orthogonal Reactivity"):
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Zone A (Aldehyde): Condensation reactions (imines, hydrazones).
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Zone B (Phenol): O-Alkylation or metal coordination.
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Zone C (Aryl Bromide): Cross-coupling reactions.
Protocol: Synthesis of Schiff Base Ligands
One of the primary uses of this compound is generating ligands for metal-organic frameworks or metallo-drugs.
Objective: Synthesize a Schiff base by condensing 4-Bromo-2-fluoro-6-hydroxybenzaldehyde with a primary amine (e.g., aniline or ethylenediamine).
Reagents:
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4-Bromo-2-fluoro-6-hydroxybenzaldehyde (1.0 eq)[1]
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Primary Amine (1.0 eq)
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Ethanol (anhydrous)
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Glacial Acetic Acid (Catalytic, 2-3 drops)
Step-by-Step Methodology:
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Dissolution: In a 50 mL round-bottom flask, dissolve 219 mg (1 mmol) of the aldehyde in 10 mL of anhydrous ethanol. Ensure complete dissolution; mild heating (40 °C) may be required.
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Addition: Add 1 mmol of the primary amine dropwise to the stirring solution.
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Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, accelerating nucleophilic attack.
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Reflux: Attach a condenser and reflux the mixture at 80 °C for 3–4 hours. Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexane). The aldehyde spot (Rf ~0.6) should disappear, replaced by a lower Rf imine spot.
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Isolation: Cool the mixture to room temperature. The Schiff base often precipitates as a yellow/orange solid.
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Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol if necessary.
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Validation: Verify structure via
H NMR (Look for imine singlet at 8.5–9.0 ppm and disappearance of aldehyde singlet at 10.0+ ppm).
Reactivity Visualization
The following diagram maps the divergent synthesis pathways available from this scaffold.
Caption: Divergent synthetic pathways utilizing the Br, OH, and CHO functional handles.[1]
Applications in Drug Discovery[2][3][4][5][6][7]
Scaffold for Kinase Inhibitors
The 2-fluoro-6-hydroxy motif mimics the hydrogen-bonding patterns found in many ATP-competitive inhibitors. The hydroxyl group can act as a donor/acceptor pair with the "hinge region" of kinase enzymes.
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Strategy: Use the aldehyde to form a heterocycle (e.g., quinazoline) and the bromine to attach a solubilizing tail via Suzuki coupling.
PROTAC Linker Attachment
In Proteolysis Targeting Chimeras (PROTACs), this molecule serves as a "warhead" precursor.
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The Phenol is often used to attach the linker chain via ether formation.
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The Bromine is used to attach the E3 ligase ligand or the protein of interest ligand.
Safety & Handling
Signal Word: WARNING
| Hazard Class | Statement |
| Skin Irritation | H315: Causes skin irritation. |
| Eye Irritation | H319: Causes serious eye irritation. |
| STOT-SE | H335: May cause respiratory irritation. |
Handling Protocol:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Ventilation: All operations involving heating or dust generation must be performed in a fume hood.
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde.
References
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PubChem. (2025).[3] 4-Bromo-2-fluoro-6-hydroxybenzaldehyde Compound Summary. National Library of Medicine. [Link]
- Google Patents. (2023).
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Taylor & Francis. (2018). Thermal and spectroscopic characterization of hydroxybenzaldehydes. [Link]
